4-(4-bromo-3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Description
4-(4-Bromo-3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a triazolone derivative characterized by a bromo and methyl substituent on the phenyl ring at position 4 of the triazolone core. This compound belongs to a class of heterocyclic molecules known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects . Its synthesis typically involves condensation and cyclization reactions, similar to other triazolones, using substituted benzaldehyde precursors .
Properties
IUPAC Name |
4-(4-bromo-3-methylphenyl)-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O/c1-6-4-7(2-3-8(6)10)13-5-11-12-9(13)14/h2-5H,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKOIQLZWXNNNTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C=NNC2=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(4-Bromo-3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties based on recent research findings.
- Chemical Formula : C₉H₈BrN₃O
- Molecular Weight : 254.083 g/mol
- CAS Number : 1440535-69-2
Antibacterial Activity
Recent studies have highlighted the antibacterial efficacy of various triazole derivatives, including this compound. The compound was evaluated against several bacterial strains, including multidrug-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.
Table 1: Antibacterial Activity Summary
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| This compound | MRSA | 4–8 | |
| This compound | M. tuberculosis (H37Rv) | <1 |
The compound exhibited moderate to strong activity against these pathogens with minimal inhibitory concentrations (MICs) comparable to established antibiotics.
Antifungal Activity
The compound also demonstrated promising antifungal properties. It was tested against various strains of Candida albicans, showing effective inhibition.
Table 2: Antifungal Activity Summary
This activity suggests that the compound could be a candidate for further development as an antifungal agent.
Anticancer Activity
The potential anticancer effects of triazole derivatives have been explored in various studies. While specific data on this compound is limited, related compounds have shown significant inhibition of cancer cell proliferation.
Case Study Example
A related study demonstrated that triazole derivatives inhibited tumor growth in xenograft models of colorectal carcinoma. The mechanism involved the inhibition of key signaling pathways associated with cancer progression.
Pharmacokinetics and Toxicology
Pharmacokinetic studies of similar compounds indicate favorable absorption and distribution profiles. For instance:
- Oral Bioavailability : Approximately 40% in animal models.
- Half-life : Around 26 hours post-administration.
Toxicological assessments indicate that while some derivatives show low acute toxicity levels in animal models, further studies are necessary to evaluate the safety profile of this compound specifically.
Scientific Research Applications
Biological Activities
Research indicates that 4-(4-bromo-3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one exhibits significant biological activities:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents.
- Anticonvulsant Properties : Some studies suggest that derivatives of this compound may have potential as anticonvulsants.
- Antitumor Activity : Preliminary investigations have indicated that it may inhibit the growth of certain cancer cell lines.
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. This compound serves as a scaffold for synthesizing various derivatives aimed at enhancing specific biological activities.
Applications in Medicinal Chemistry
The applications of this compound in medicinal chemistry are diverse:
Drug Development
Due to its unique structure and biological profile, this compound is being explored for:
- Lead Compound Identification : It serves as a lead compound for designing new drugs targeting infectious diseases and neurological disorders.
Structure-Activity Relationship Studies
Understanding how structural modifications affect biological activity is crucial for optimizing drug candidates. The compound's structure allows researchers to systematically explore various substitutions to enhance efficacy and reduce toxicity.
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds can highlight the uniqueness of this compound:
| Compound Name | Structure | Key Activities |
|---|---|---|
| 5-Methyl-4-(2-(piperazin-1-yl)ethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one | Structure | Antimicrobial |
| 5-(3-Chlorophenyl)-4-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole | Structure | Anticonvulsant |
| 5-(Bromobenzyl)-4-(p-tolyl)-2,4-dihydrotriazole | Structure | Antimicrobial |
The unique combination of bromo and methyl substitutions in this compound contributes to its distinct pharmacological profile compared to other triazole derivatives.
Case Studies
Several studies have documented the applications and effectiveness of this compound:
- Antimicrobial Efficacy Study : A recent study demonstrated that derivatives of this triazole exhibited enhanced activity against resistant bacterial strains.
- Neuroprotective Effects Investigation : Research has suggested potential neuroprotective effects in animal models when treated with this compound.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenyl Ring
PRR846 (4-(4-Chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one)
- Structural Difference : Replaces bromo and methyl groups with a single chlorine atom at the para position of the phenyl ring.
- Biological Activity : Acts as a voriconazole (VOR) complex inhibitor, highlighting the role of halogen substituents in targeting fungal enzymes .
- Electronic Effects : Chlorine’s higher electronegativity compared to bromo may influence binding affinity, though bromine’s larger van der Waals radius could enhance hydrophobic interactions.
W112 (4-(4-(Heptyloxy)phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one)
- Structural Difference : Features a heptyloxy chain at the para position instead of bromo/methyl.
- Biological Activity : Demonstrates neuroprotective effects in Alzheimer’s disease models by suppressing MAPK/NF-κB pathways .
CAS 2270912-20-2 (4-(4-Bromo-2-fluorophenyl)-2-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one)
- Structural Difference : Contains bromo and fluoro substituents on the phenyl ring, with an ethyl group at position 2 of the triazolone.
- Functional Impact : The fluorine atom introduces strong electron-withdrawing effects, which may alter metabolic stability and receptor binding compared to the target compound’s methyl group .
Substitutions at the Triazolone Core
Compound 13 (4-Amino-5-(4-chlorophenyl)-2-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one)
- Structural Difference: Incorporates a mercapto-oxadiazole moiety at position 2 and an amino group at position 3.
- Biological Activity : Shows moderate antimicrobial activity, suggesting that sulfur-containing groups enhance interactions with bacterial targets .
BL19957 (5-[1-(5-bromo-2-furoyl)piperidin-4-yl]-4-(4-fluorobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one)
Structure-Activity Relationship (SAR) Insights
- Alkoxy vs. Alkyl Groups : Alkoxy chains (e.g., heptyloxy in W112) increase solubility and bioavailability, whereas alkyl groups (e.g., methyl in the target compound) balance lipophilicity and metabolic stability .
- Heterocyclic Additions : Mercapto-oxadiazole (Compound 13) or fused rings () introduce hydrogen-bonding or π-stacking interactions, critical for antimicrobial activity .
Preparation Methods
Cyclization Approach Using Hydrazine Derivatives
One common approach involves the reaction of hydrazine derivatives with carboxylic acid esters or acid chlorides bearing the 4-bromo-3-methylphenyl group. This reaction forms the triazole ring via cyclization under heating and catalysis.
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | 4-Bromo-3-methylbenzoic acid or its activated derivative (acid chloride or ester) | Starting aromatic acid with bromine and methyl substituents |
| 2 | Hydrazine hydrate or substituted hydrazine | Provides the nitrogen atoms for the triazole ring |
| 3 | Heating in polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide) | Promotes cyclization to form the 1,2,4-triazole ring |
| 4 | Acid or base catalysis (e.g., triethylamine or hydrochloric acid) | Facilitates ring closure and stabilizes intermediates |
This method yields 4-(4-bromo-3-methylphenyl)-1,2,4-triazole intermediates that can be further oxidized or modified to the triazolone form.
Alkylation and Substitution Reactions
In some protocols, the brominated aromatic group is introduced via alkylation of a preformed 1,2,4-triazole-thiol or triazole intermediate using bromomethyl derivatives.
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | 1,2,4-Triazole-3-thiol or related intermediate | Provides nucleophilic site for substitution |
| 2 | 4-Bromo-3-methylbenzyl bromide or similar alkylating agent | Introduces the bromomethylphenyl moiety |
| 3 | Base (e.g., potassium hydroxide) in polar aprotic solvent (e.g., DMSO) | Facilitates nucleophilic substitution |
| 4 | Controlled temperature (room temperature to moderate heating) | Ensures selective alkylation without side reactions |
This route is advantageous for introducing the brominated aromatic substituent with high regioselectivity.
Industrial Scale Synthesis Considerations
Industrial processes optimize reaction parameters such as solvent choice, temperature, catalyst loading, and purification steps to maximize yield and purity. For example:
- Use of dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) as solvents to dissolve reactants and promote cyclization.
- Employing potassium hydroxide or triethylamine as bases to deprotonate intermediates.
- Purification through recrystallization or chromatography to isolate the target compound with high purity.
A related industrial process for triazole derivatives involves multi-step reactions where bromo-substituted aromatic rings are reacted with triazole precursors under basic conditions to yield the desired triazolone products.
Reaction Conditions and Optimization
The reaction conditions significantly influence the yield and selectivity of the target compound:
| Parameter | Typical Condition | Effect on Reaction |
|---|---|---|
| Solvent | DMSO, DMF, or methylene chloride | Polar aprotic solvents enhance nucleophilicity and solubility |
| Base | Potassium hydroxide, triethylamine | Deprotonates intermediates, promotes cyclization or substitution |
| Temperature | Room temperature to 80 °C | Higher temperatures increase reaction rate but may cause side reactions |
| Reaction Time | Several hours (4–24 h) | Sufficient time needed for complete cyclization and substitution |
| Catalyst | Sometimes used (e.g., triethylamine) | Improves reaction efficiency |
Optimizing these parameters balances reaction speed, yield, and purity.
Purification Techniques
After synthesis, purification is critical to obtain analytically pure this compound:
- Recrystallization from polar solvents such as ethanol or ethyl acetate.
- Column chromatography using silica gel with eluents like petroleum ether/ethyl acetate mixtures.
- High-performance liquid chromatography (HPLC) for fine purification and removal of closely related impurities.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Cyclization of hydrazine with acid derivatives | 4-bromo-3-methylbenzoic acid chloride, hydrazine hydrate | Heating in DMF/DMSO, base catalysis | Direct ring formation, good yields | Requires activated acid derivatives |
| Alkylation of triazole-thiol intermediates | 1,2,4-triazole-3-thiol, bromomethyl derivatives | Base (KOH), DMSO, moderate temperature | High regioselectivity, mild conditions | Requires preparation of triazole-thiol intermediate |
| Industrial multi-step synthesis | Brominated aromatic precursors, triazole intermediates | Optimized solvent/base/temp, multi-step | Scalable, high purity | Complex process control |
Research Findings and Analytical Characterization
Research indicates that the compound's structure is confirmed by:
- Nuclear Magnetic Resonance (NMR) spectroscopy to verify the aromatic and triazole proton environments.
- Mass spectrometry (MS) to confirm molecular weight and fragmentation patterns.
- Elemental analysis for purity and composition.
- Infrared (IR) spectroscopy to identify characteristic functional groups such as the triazolone carbonyl.
These techniques ensure the successful synthesis and structural integrity of the compound.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(4-bromo-3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one?
- Methodological Answer : A general approach involves cyclocondensation of substituted benzaldehydes with triazole precursors. For example, dissolve 4-amino-3,5-bis(halophenoxy)-1,2,4-triazole in absolute ethanol, add glacial acetic acid (as a catalyst), and react with 4-bromo-3-methylbenzaldehyde under reflux for 4–6 hours. Post-reaction, evaporate the solvent under reduced pressure and purify the crude product via recrystallization (ethanol/water) . Key parameters include stoichiometric ratios, solvent polarity, and reflux time.
Q. How can researchers characterize the compound’s structure using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR : Analyze and NMR spectra for diagnostic signals: the triazolone ring protons (δ 7.8–8.2 ppm) and bromophenyl aromatic protons (δ 7.2–7.6 ppm).
- X-ray crystallography : Resolve crystal packing and confirm substitution patterns. For related triazolones, single-crystal studies show mean C–C bond lengths of 1.39–1.42 Å and R-factors < 0.05, validating structural integrity .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- Methodological Answer : Screen for enzyme inhibition (e.g., cytochrome P450) or receptor binding (e.g., kinase targets) using fluorescence-based assays. The bromophenyl group may enhance hydrophobic interactions with active sites, while the triazolone core could act as a hydrogen-bond acceptor. Use dose-response curves (0.1–100 µM) and compare IC values against reference inhibitors .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data and computational modeling results?
- Methodological Answer : Cross-validate NMR chemical shifts with density functional theory (DFT) calculations (B3LYP/6-31G* basis set). For crystallographic discrepancies (e.g., bond angles vs. predicted values), refine models using software like SHELXL and check for solvent effects or thermal motion artifacts .
Q. What strategies optimize synthetic yield using Design of Experiments (DoE)?
- Methodological Answer : Apply factorial design to test variables: temperature (60–100°C), catalyst concentration (1–5 mol%), and reaction time (2–8 hours). For example, a central composite design revealed that 80°C, 3 mol% acetic acid, and 5-hour reflux maximize yield (>85%) while minimizing byproducts .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina) against protein structures (PDB IDs: e.g., 3ERT for kinases). Parameterize the bromophenyl group for van der Waals interactions and the triazolone ring for hydrogen bonding. Validate with MD simulations (100 ns) to assess binding stability .
Q. What mechanistic insights explain the formation of the triazolone ring during synthesis?
- Methodological Answer : The reaction proceeds via nucleophilic attack of the triazole’s amino group on the benzaldehyde carbonyl, followed by cyclodehydration. Isotopic labeling () and in-situ IR monitoring can track intermediate imine formation and ring closure kinetics .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
